6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound 4’-(4-Pyridyl)-4,2’:6’,4’'-terpyridine is a related compound with a molecular formula of C20H14N4 . It has a molecular weight of 310.35 .
Molecular Structure Analysis
The complex {[(ZnI2)3(tpt)2]·x(solvent)}n (tpt=tris(4-pyridyl)-1,3,5-triazine) was first proposed as a crystalline sponge and has been most generally used .
Chemical Reactions Analysis
Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been reported, indicating that the compound can exist in different crystalline forms under different conditions .
Physical And Chemical Properties Analysis
The second polymorph of the compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) is reported, TPT-II, which crystallizes in space group I2/a. Its higher density and more efficient space filling indicate the lower entropy of TPT-II, while its slightly lower melting point indicates its weaker intermolecular interactions .
Scientific Research Applications
Chelating Agent for Metal Ions : 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine has been studied for its ability to chelate suitable metals, especially Ag(I), and create metallotectons for engineering hydrogen-bonded crystals. This involves its interaction with diaminotriazinyl (DAT) groups, which engage in hydrogen bonding according to reliable patterns (Duong et al., 2011).
Coordination Chemistry : This compound has been coupled to transition metals and lanthanides, finding use in various fields such as luminescent materials, preparation of coordination polymers and networks, and the synthesis of discrete metalla-assemblies (Therrien, 2011).
Anticancer Agents : Cyclometalated iridium(III) complexes incorporating this compound have been synthesized for use as mitochondria-targeted anticancer agents. These complexes exhibit selective apoptosis induction in various cancer cell lines, especially those resistant to cisplatin (Xiong et al., 2016).
Anti-Plasmodial Activity : Derivatives of this compound have shown in vitro antiplasmodial activity against drug-sensitive and drug-resistant strains of P. falciparum, suggesting potential as antimalarial drugs (Lourens et al., 2016).
Polymer Science : It has been used in the synthesis of polyimides, demonstrating solubility, electrochemical behavior, and thermal stability. These properties suggest applications in polymer semiconductors (Li et al., 2017).
Environmental Bioremediation : Its derivatives, such as s-triazine compounds, have been investigated for bioremediation, particularly in the context of dechlorination and deamination of environmental contaminants (Mulbry, 1994).
Mechanism of Action
Target of Action
Similar compounds such as 4-aminopyridine have been used as a research tool in characterizing subtypes of the potassium channel .
Mode of Action
It’s known that the reaction between 2,4,6-tris(4-pyridyl)-1,3,5-triazine (a similar compound) and copper(ii) hexafluoroacetylacetone yields different 1d metal–organic frameworks (mofs) . The ratio in these MOFs is determined by the reaction medium, particularly the solvent used .
Biochemical Pathways
Related compounds like pyridazinone have been associated with a wide range of pharmacological activities .
Pharmacokinetics
PyG has shown effective suppression of plasma oestradiol levels in postmenopausal patients .
Result of Action
Related compounds have shown significant adsorption of co2 prompted by non-coordinated nitrogen in the triazine linker .
Action Environment
The action, efficacy, and stability of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine can be influenced by various environmental factors. For instance, the Cu:4-tpt ratio in the new MOFs is determined by the reaction medium, particularly the solvent used .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-pyridin-4-yl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCFXNEEQDQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186888 | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33237-20-6 | |
Record name | 6-(4-Pyridinyl)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33237-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33237-20-6 | |
Source | DTP/NCI | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LS7EK2FBG | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine be used to create materials with specific properties?
A1: Yes, research indicates that 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine can be used as a building block in the synthesis of metal-organic frameworks (MOFs). For example, it was employed as a ligand alongside cobalt ions and a carboxylic acid linker to create a porous MOF with a pillared layer structure. [] This particular MOF, [Co3OBA3PTD(H2O)2.2DMA.H2O]n (where H2OBA represents 4,4'-oxybis(benzoic acid) and PTD represents 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine), demonstrated solvatochromic properties, changing color upon exposure to dichloromethane. []
Q2: How does the structure of 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine enable its use in MOF synthesis?
A2: The molecule 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine possesses multiple nitrogen atoms capable of coordinating with metal ions. This characteristic makes it suitable as a bridging ligand in the construction of MOFs. [, ] By carefully selecting metal ions and co-ligands, researchers can tune the structure and properties of the resulting MOF materials.
Q3: Beyond material science, does 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine have potential applications in other fields?
A3: Yes, 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine has been investigated for its potential antiviral activity. While it did not show significant activity against most viruses tested, it exhibited slight activity against feline herpesvirus in CrFK cell cultures. [] This finding suggests that further exploration of its derivatives and their biological activities could be worthwhile.
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